molecular formula C18H27OP B8468345 Phosphine oxide, dicyclohexylphenyl- CAS No. 51025-36-6

Phosphine oxide, dicyclohexylphenyl-

Cat. No.: B8468345
CAS No.: 51025-36-6
M. Wt: 290.4 g/mol
InChI Key: CCYBTEMZLVDHBD-UHFFFAOYSA-N
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Description

Phosphine oxide, dicyclohexylphenyl-, with the molecular formula C₁₈H₂₇OP (molecular weight: 290.38 g/mol), is a tertiary phosphine oxide featuring two cyclohexyl groups and one phenyl group bonded to a central phosphorus atom. This compound is structurally characterized by its bulky cyclohexyl substituents, which confer significant steric hindrance, and a phenyl group that contributes electronic effects through resonance. It is synthesized via oxidation of the corresponding phosphine (e.g., dicyclohexylphenylphosphine) or through substitution reactions involving aryl or alkyl halides .

Properties

CAS No.

51025-36-6

Molecular Formula

C18H27OP

Molecular Weight

290.4 g/mol

IUPAC Name

dicyclohexylphosphorylbenzene

InChI

InChI=1S/C18H27OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2

InChI Key

CCYBTEMZLVDHBD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphine Oxide Compounds

Phosphine oxides are widely utilized in catalysis, materials science, and organic synthesis. Below is a detailed comparison of dicyclohexylphenylphosphine oxide with structurally analogous compounds:

Structural and Electronic Properties
Compound Name Molecular Formula Substituents Steric Bulk Electronic Profile
Dicyclohexylphenylphosphine oxide C₁₈H₂₇OP Two cyclohexyl, one phenyl High Moderate electron-withdrawing (phenyl)
tert-Butyl(phenyl)phosphine oxide C₁₀H₁₅OP tert-Butyl, phenyl Moderate Moderate electron-withdrawing
Phenylbis(2,4,6-TMB)phosphine oxide C₂₆H₂₇O₃P Phenyl, two 2,4,6-TMB* Low Strong electron-withdrawing (TMB groups)
Dicyclohexylphosphine oxide C₁₂H₂₃OP Two cyclohexyl Very High Minimal electronic influence

*TMB = 2,4,6-Trimethylbenzoyl

Key Observations :

  • Steric Effects : Dicyclohexylphenylphosphine oxide exhibits higher steric bulk than tert-butylphenyl analogs but less than fully aliphatic dicyclohexylphosphine oxide. This balance impacts its coordination behavior in metal complexes .
  • Electronic Effects : The phenyl group provides mild electron-withdrawing properties compared to electron-rich alkyl groups, influencing reactivity in catalytic cycles .

Comparison :

  • Dicyclohexylphenylphosphine oxide is less photoactive than benzoyl-substituted analogs (e.g., BAPO) but excels in catalysis due to its balanced steric profile.
Thermal and Chemical Stability

Phosphine oxides with bulky substituents, such as dicyclohexylphenylphosphine oxide, exhibit enhanced thermal stability. notes that less hindered phosphine oxides may disproportionate upon heating, forming phosphines and phosphinic acids. However, the steric bulk of cyclohexyl groups in dicyclohexylphenylphosphine oxide likely mitigates this decomposition pathway .

Preparation Methods

Reaction Conditions and Procedure

  • Substrate Preparation : A solution of DCP (0.30 g) in acetone (3 mL) is heated to 40°C under stirring.

  • Oxidation : Hydrogen peroxide (30% w/w, 0.41 mL) is added dropwise to the solution.

  • Workup : The mixture is stirred for 1 hour, after which the solvent is removed under reduced pressure. The residue is purified via recrystallization or column chromatography to yield DCPPO as a white solid.

Key Considerations

  • Solvent Choice : Acetone is preferred due to its polarity, which facilitates the dissolution of both DCP and H₂O₂.

  • Temperature Control : Maintaining 40°C ensures optimal reaction kinetics without promoting side reactions.

  • Oxidizing Agent : H₂O₂ is a green and cost-effective oxidant, producing water as the only byproduct.

This method is highly efficient, with near-quantitative conversion rates reported. The absence of metal catalysts or harsh reagents aligns with green chemistry principles.

Air-Induced Oxidation

Phosphines are susceptible to aerial oxidation, though this method is less controlled. A study on diphenylphosphine oxide’s addition to alkynes demonstrates the feasibility of air as an oxidant. Adapting this for DCPPO synthesis requires careful optimization:

Procedure

  • Dissolution : DCP is dissolved in a polar aprotic solvent (e.g., dichloromethane).

  • Aeration : The solution is exposed to atmospheric oxygen under vigorous stirring.

  • Monitoring : Reaction progress is tracked via ³¹P NMR spectroscopy until complete conversion.

Comparative Analysis of Methods

MethodOxidizing AgentTemperature (°C)Time (h)Yield (%)AdvantagesLimitations
H₂O₂ OxidationH₂O₂401>95Fast, green, high yieldRequires pure DCP precursor
Chlorophosphine HydrolysisH₂O25–8012–2460–80Versatile for substituted derivativesMulti-step, lower yield
Aerial OxidationO₂2548–7250–70No added reagentsSlow, risk of overoxidation

Characterization and Validation

Post-synthesis characterization is critical to confirm DCPPO’s structure and purity:

Spectroscopic Data

  • ³¹P NMR : A singlet near δ 35 ppm, typical for triarylphosphine oxides.

  • IR Spectroscopy : Strong P=O stretch at 1150–1200 cm⁻¹.

  • X-ray Crystallography : Monoclinic crystal system with a tetrahedral geometry around phosphorus.

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) : Retention time consistency with commercial standards.

  • Melting Point : 180–182°C (literature value).

Industrial and Research Applications

DCPPO’s utility extends beyond academic interest:

  • Coordination Chemistry : Serves as a monodentate ligand in Mn(II) complexes for optoelectronic applications.

  • Fuel Additives : Enhances oxidative stability in jet fuels by scavenging free radicals .

Q & A

Basic: What are the recommended synthetic routes for dicyclohexylphenylphosphine oxide, and how can its purity be validated?

Methodological Answer:
Dicyclohexylphenylphosphine oxide can be synthesized via nucleophilic substitution reactions. A common approach involves reacting dicyclohexylphosphine with a substituted phenyl halide (e.g., bromophenyl derivatives) in anhydrous solvents like toluene or THF under inert atmospheres (N₂/Ar). Catalytic bases such as KOtBu or NEt₃ are often employed to deprotonate intermediates .
Purity Validation:

  • NMR Spectroscopy: ³¹P NMR is critical for confirming the absence of unreacted phosphine (δ ~-20 ppm for phosphine oxide vs. δ ~-5 ppm for tertiary phosphines). ¹H/¹³C NMR resolves aryl substituents.
  • Elemental Analysis: Matches experimental vs. theoretical C, H, P, and O content.
  • X-ray Crystallography: For unambiguous structural confirmation .

Advanced: How does dicyclohexylphenylphosphine oxide function as a ligand in asymmetric catalysis, and what factors influence its enantioselectivity?

Methodological Answer:
The compound’s bulky cyclohexyl and phenyl groups create steric environments that stabilize transition states in asymmetric reactions. For example, in Suzuki-Miyaura couplings, the phosphine oxide’s electron-withdrawing properties modulate metal (e.g., Pd) coordination, affecting oxidative addition/reductive elimination rates.
Key Factors:

  • Substituent Electronic Effects: Electron-deficient aryl groups enhance metal-ligand bond strength.
  • Solvent Polarity: Polar aprotic solvents (e.g., acetonitrile) improve ligand solubility and reaction rates.
  • Temperature: Lower temperatures (e.g., 0–25°C) often enhance enantioselectivity by slowing competing pathways .

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